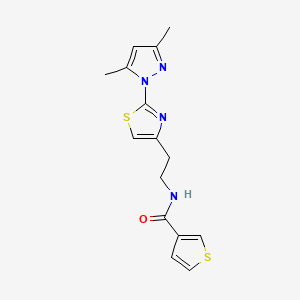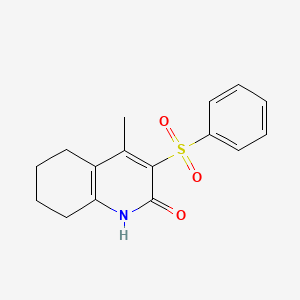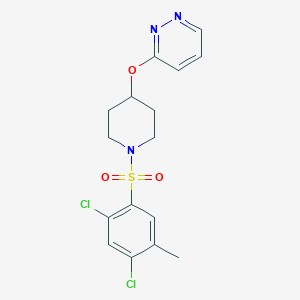![molecular formula C15H20N6O B2396837 N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)cyclopropanecarboxamide CAS No. 1021094-06-3](/img/structure/B2396837.png)
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)éthyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound with a unique structure, consisting of a cyclopropane moiety and a pyrazolopyrimidine core. This compound finds its relevance in the field of medicinal chemistry due to its potential pharmacological properties.
Applications De Recherche Scientifique
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has several applications:
Chemistry: : Serves as a building block for synthesizing more complex molecules.
Biology: : Used in studying cellular processes and enzyme interactions due to its potential bioactivity.
Medicine: : Investigated for its pharmacological effects, including anti-inflammatory and anticancer properties.
Industry: : Could be utilized in the development of specialty chemicals and materials.
Mécanisme D'action
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a similar structure, have been known to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
This can result in changes to the biochemical pathways these targets are involved in .
Biochemical Pathways
Given the targets it is known to interact with, it can be inferred that it may influence pathways related to pain perception (via the vanilloid receptor 1), growth and development (via the insulin-like growth factor 1 receptor), and various metabolic processes (via the enzymes it inhibits) .
Result of Action
Given its known targets, it can be inferred that it may have effects such as pain relief (via antagonism of the vanilloid receptor 1), modulation of growth and development (via interaction with the insulin-like growth factor 1 receptor), and alteration of metabolic processes (via inhibition of various enzymes) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions starting from commercially available precursors. The synthesis could proceed through the following steps:
Formation of pyrazolo[3,4-d]pyrimidine core: : This usually involves the cyclization of an appropriate pyrimidine derivative with a hydrazine derivative.
Introduction of pyrrolidine group: : This is typically achieved via nucleophilic substitution reactions.
Attachment of cyclopropanecarboxamide: : This step often involves amidation reactions using activated cyclopropane derivatives.
Industrial Production Methods
In industrial settings, the synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide can be scaled up using batch or continuous flow processes. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Green chemistry principles are often employed to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the pyrrolidine ring or the pyrazolopyrimidine core.
Reduction: : Reduction reactions can occur primarily at the pyrrolidine ring, leading to various derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: : Reagents vary widely depending on the specific substitution desired, ranging from alkyl halides for alkylation reactions to amines for amidation.
Major Products Formed
The major products depend on the specific reactions conducted but generally include various substituted derivatives with potential modifications on the pyrazolopyrimidine core or the cyclopropanecarboxamide moiety.
Comparaison Avec Des Composés Similaires
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is unique due to its specific structure and the incorporation of the cyclopropane moiety. Similar compounds include:
N-(4-(pyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl)acetamide
N-(2-(4-(dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
These compounds share a similar pyrazolopyrimidine core but differ in their substituent groups, influencing their chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c22-15(11-3-4-11)16-5-8-21-14-12(9-19-21)13(17-10-18-14)20-6-1-2-7-20/h9-11H,1-8H2,(H,16,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFUGOACZTUWFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-2-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-3-yl}methoxy)pyrimidine hydrochloride](/img/structure/B2396754.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-{[4-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B2396755.png)


![2-{[(Tert-butoxy)carbonyl]amino}-2-(2-ethyl-1,3-thiazol-4-yl)acetic acid](/img/structure/B2396762.png)


![2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2396766.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2396768.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-phenyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2396769.png)
![N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide](/img/structure/B2396772.png)


![2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2396776.png)
